

## JNJ-47965567 Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | JNJ-47965567 |           |  |
| Cat. No.:            | B608231      | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1][2] Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor make it a valuable tool for preclinical research into the role of this receptor in central nervous system (CNS) pathophysiology.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of **JNJ-47965567**, including detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

## **Core Selectivity and Potency**

**JNJ-47965567** demonstrates high affinity for both human and rat P2X7 receptors, a critical characteristic for translational studies.[1] Its potency has been consistently demonstrated across various in vitro assays, including radioligand binding and functional assessments of calcium influx and cytokine release.

## Table 1: P2X7 Receptor Binding Affinity and Functional Antagonism of JNJ-47965567



| Species | Assay Type                                             | Parameter | Value (pKi/pIC50 ±<br>SEM) |
|---------|--------------------------------------------------------|-----------|----------------------------|
| Human   | Radioligand Binding<br>([3H]-A-804598<br>displacement) | pKi       | 7.9 ± 0.07                 |
| Rat     | Radioligand Binding<br>([3H]-A-804598<br>displacement) | pKi       | 8.7 ± 0.07                 |
| Human   | Calcium Flux (BzATP-induced)                           | pIC50     | 8.3 ± 0.08                 |
| Macaque | Calcium Flux (BzATP-induced)                           | pIC50     | 8.6 ± 0.1                  |
| Dog     | Calcium Flux (BzATP-induced)                           | pIC50     | 8.5 ± 0.2                  |
| Rat     | Calcium Flux (BzATP-induced)                           | pIC50     | 7.2 ± 0.08                 |
| Mouse   | Calcium Flux (BzATP-induced)                           | pIC50     | 7.5 ± 0.1                  |

Data sourced from Bhattacharya et al., 2013.[1]

# Table 2: Functional Potency of JNJ-47965567 in Native Systems



| System            | Assay                                | Parameter | Value (pIC50 ±<br>SEM) |
|-------------------|--------------------------------------|-----------|------------------------|
| Human Whole Blood | IL-1β Release<br>(LPS/BzATP-induced) | pIC50     | 6.7 ± 0.07             |
| Human Monocytes   | IL-1β Release<br>(LPS/BzATP-induced) | pIC50     | 7.5 ± 0.07             |
| Rat Microglia     | IL-1β Release<br>(LPS/BzATP-induced) | pIC50     | 7.1 ± 0.1              |
| Rat Astrocytes    | Calcium Flux (BzATP-induced)         | pIC50     | 7.5 ± 0.4              |

Data sourced from Bhattacharya et al., 2013.[1]

## **P2X Subtype Selectivity**

**JNJ-47965567** exhibits high selectivity for the P2X7 receptor over other P2X subtypes. Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5 receptors at concentrations where it potently blocks P2X7.

Table 3: Selectivity Profile of JNJ-47965567 against other

**P2X Receptor Subtypes** 

| P2X Subtype | Assay Type   | Concentration (µM) | % Inhibition (Mean<br>± SD) |
|-------------|--------------|--------------------|-----------------------------|
| hP2X1       | Calcium Flux | 1                  | 10.5 ± 8.7                  |
| hP2X2       | Calcium Flux | 1                  | 12.3 ± 5.4                  |
| hP2X3       | Calcium Flux | 1                  | 15.6 ± 7.2                  |
| hP2X4       | Calcium Flux | 1                  | -2.4 ± 9.1                  |
| hP2X5       | Calcium Flux | 1                  | 8.9 ± 6.3                   |



Data represents the highest concentration tested and is sourced from Bhattacharya et al., 2013.[1]

## **Off-Target Liability Profile**

The broader selectivity of **JNJ-47965567** was assessed against a standard panel of receptors, ion channels, and transporters by CEREP.[1] At a concentration of 1  $\mu$ M, the compound showed no significant off-target activity. However, at a higher concentration of 10  $\mu$ M, some interactions were observed.

Table 4: Off-Target Interactions of JNJ-47965567 at 10

| ul | M |
|----|---|
|    |   |

| Target                       | Species | Effect        | % Inhibition <i>I</i> Activity |
|------------------------------|---------|---------------|--------------------------------|
| Melatonin 1 Receptor         | Human   | Inhibition    | 65%                            |
| Serotonin Transporter (SERT) | Human   | Inhibition    | 82%                            |
| Serotonin Transporter (SERT) | Rat     | Affinity (Ki) | 2 μΜ                           |

Data sourced from Bhattacharya et al., 2013.[1]

### **Mechanism of Action**

Studies suggest that **JNJ-47965567** acts as a non-competitive antagonist of the P2X7 receptor. [3] This is supported by observations that it inhibits maximal ATP-induced responses in a concentration-dependent manner.[3]

# Signaling Pathway and Experimental Workflows P2X7 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor activation and the point of intervention for **JNJ-47965567**.





Click to download full resolution via product page

P2X7 receptor signaling pathway and inhibition by JNJ-47965567.

## **Experimental Workflow for In Vitro Selectivity Profiling**

The following diagram outlines a typical workflow for characterizing the selectivity profile of a compound like **JNJ-47965567**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567 Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608231#jnj-47965567-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com